molecular formula C44H93N4O10P B8220676 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)

1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)

Cat. No.: B8220676
M. Wt: 869.2 g/mol
InChI Key: MXCGEUZSOVJLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt): is a functionalized polyethylene glycol (PEG) conjugated lipid. This compound is known for its applications in drug delivery systems, particularly in the preparation of amine-functionalized vesicles and liposomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt) involves multiple stepsThe final step involves the incorporation of the amine group through a reaction with ethylenediamine.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale esterification and coupling reactions, followed by purification steps such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl groups.

    Reduction: Reduction reactions can occur at the ester and amide linkages.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ester sites

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amides and esters

Scientific Research Applications

Chemistry: The compound is used in the synthesis of functionalized lipids and polymers, which are essential in the development of advanced materials and nanotechnology.

Biology: In biological research, it is used to create liposomes and vesicles for drug delivery, enabling targeted delivery of therapeutic agents to specific cells or tissues.

Medicine: The compound is crucial in the formulation of drug delivery systems, particularly for the delivery of anticancer drugs and vaccines. Its ability to form stable vesicles enhances the bioavailability and efficacy of the drugs.

Industry: In the industrial sector, it is used in the production of coatings, adhesives, and surfactants due to its amphiphilic nature.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable vesicles and liposomes. These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The PEG moiety enhances the solubility and stability of the compound, while the amine group allows for further functionalization and conjugation with other molecules.

Comparison with Similar Compounds

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt)
  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (ammonium salt)
  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (ammonium salt)

Uniqueness: What sets 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt) apart from similar compounds is its specific functional groups that allow for versatile applications in drug delivery and material science. The presence of both amine and PEG moieties provides unique properties such as enhanced solubility, stability, and the ability to form stable vesicles and liposomes.

Properties

IUPAC Name

[3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCGEUZSOVJLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H93N4O10P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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